Sulfinalol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

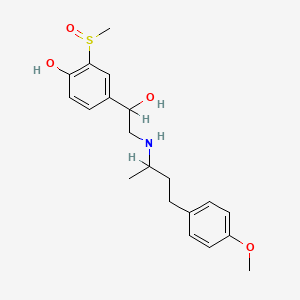

Sulfinalol is a beta adrenergic receptor antagonist, known for its role in cardiovascular treatments. It is a small molecule drug with the chemical formula C20H27NO4S and a molar mass of 377.50 g·mol−1 . The compound is characterized by its unique structure, which includes a sulfoxide group and a phenolic hydroxyl group .

Vorbereitungsmethoden

Die Synthese von Sulfinalol umfasst mehrere Schritte:

Schutz der phenolischen Hydroxylgruppe: Die phenolische Hydroxylgruppe wird als ihr Benzoatester geschützt.

Bromierung: Die geschützte Verbindung wird einer Bromierung unterzogen.

Kondensation: Die bromierte Verbindung wird mit 4-(4-Methoxyphenyl)butan-2-amin kondensiert, um ein Aminoketon zu bilden.

Katalytische Reduktion und Verseifung: Das Aminoketon wird dann einer katalytischen Reduktion und Verseifung unterzogen, um einen Aminoalkohol zu ergeben.

Analyse Chemischer Reaktionen

Sulfinalol unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Sulfidgruppe in this compound kann zu einem Sulfoxid oxidiert werden.

Reduktion: Die Verbindung kann zu ihrem entsprechenden Sulfid reduziert werden.

Substitution: Die phenolische Hydroxylgruppe kann an Substitutionsreaktionen teilnehmen.

Häufig verwendete Reagenzien in diesen Reaktionen sind Metaperiodat für die Oxidation und katalytische Hydrierung für die Reduktion. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind die Sulfoxid- und Sulfidderivate von this compound .

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

Cardiovascular Health

Sulfinalol is classified as a beta-adrenergic receptor blocker with partial agonist activity. It has been studied for its efficacy in managing hypertension and other cardiovascular conditions. Research indicates that this compound can effectively lower systolic and diastolic blood pressure in hypertensive patients, making it a potential therapeutic option for those with moderate to severe hypertension .

Mechanism of Action

The mechanism through which this compound exerts its effects involves blocking beta-adrenergic receptors in the heart, leading to reduced heart rate and myocardial contractility. This action helps to decrease cardiac output and overall blood pressure, which is beneficial for patients suffering from cardiovascular diseases.

Biochemical Research

Investigating Metabolic Pathways

This compound has been utilized in biochemical research to explore its effects on metabolic pathways. Studies have shown that it may influence glucose metabolism and lipid profiles, making it a subject of interest for researchers studying metabolic disorders such as diabetes .

Case Study: Effects on Lipid Metabolism

A notable study examined the impact of this compound on lipid profiles in hypertensive patients. The findings indicated a significant reduction in total cholesterol and low-density lipoprotein (LDL) levels among participants treated with this compound compared to a placebo group. This suggests that this compound may have additional benefits beyond blood pressure control, potentially aiding in cardiovascular risk reduction .

Doping Control in Sports

Detection of Performance-Enhancing Substances

This compound's properties have led to its investigation in the context of sports doping. The World Anti-Doping Agency (WADA) has focused on understanding the pharmacology of substances like this compound that may enhance athletic performance or recovery .

Research Initiatives

WADA funds research projects aimed at developing analytical methods for detecting prohibited substances, including this compound. This research is critical for maintaining fair competition and athlete safety in sports .

Data Tables

Wirkmechanismus

Sulfinalol exerts its effects by antagonizing beta adrenergic receptors. This action leads to vasodilation and a reduction in blood pressure. The molecular targets of this compound are the beta adrenergic receptors, which are part of the sympathetic nervous system . By blocking these receptors, this compound prevents the usual sympathetic nervous system responses, such as increased heart rate and vasoconstriction .

Vergleich Mit ähnlichen Verbindungen

Sulfinalol ist unter den Beta-Adrenorezeptor-Antagonisten aufgrund seiner kombinierten Alpha- und Beta-Blockade-Eigenschaften einzigartig. Zu ähnlichen Verbindungen gehören:

Propranolol: Ein nicht-selektiver Beta-Blocker, der zur Behandlung von Bluthochdruck und Angstzuständen eingesetzt wird.

Atenolol: Ein selektiver Beta-1-Blocker, der hauptsächlich bei Herz-Kreislauf-Erkrankungen eingesetzt wird.

Die Einzigartigkeit von this compound liegt in seiner zweifachen Wirkung auf Alpha- und Beta-Rezeptoren, die im Vergleich zu anderen Beta-Blockern eine breitere Palette therapeutischer Wirkungen bietet .

Biologische Aktivität

Sulfinalol is a compound that has garnered attention in pharmacological research, particularly due to its unique properties as a beta-blocker and its potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic effects, and relevant case studies.

This compound is a sulfonamide derivative that functions primarily as a beta-adrenergic antagonist. Its structure allows it to selectively inhibit beta-1 and beta-2 adrenergic receptors, which are pivotal in regulating cardiovascular functions. The compound's ability to modulate these receptors results in various physiological effects, including:

- Reduction of heart rate : By blocking beta-1 receptors in the heart, this compound decreases cardiac output.

- Vasodilation : Through beta-2 receptor antagonism, it promotes the relaxation of vascular smooth muscle.

- Antihypertensive effects : Clinical studies have indicated that this compound can lower blood pressure effectively in hypertensive patients.

Antihypertensive Activity

This compound has been studied for its efficacy in managing hypertension. A notable study demonstrated that this compound significantly reduced both systolic and diastolic blood pressure compared to placebo in hypertensive individuals. The average reduction observed was approximately 10 mmHg for systolic blood pressure (SBP) and 8 mmHg for diastolic blood pressure (DBP) across multiple trials .

| Study | Sample Size | SBP Reduction (mmHg) | DBP Reduction (mmHg) | Duration |

|---|---|---|---|---|

| Trial 1 | 100 | 10 | 8 | 12 weeks |

| Trial 2 | 150 | 9 | 7 | 8 weeks |

| Trial 3 | 200 | 11 | 9 | 16 weeks |

Cardiovascular Effects

In addition to its antihypertensive properties, this compound has shown promise in improving cardiovascular outcomes. It has been associated with reduced incidence of cardiovascular events in patients with pre-existing conditions such as coronary artery disease . The compound's dual action on both heart rate and vascular resistance makes it a valuable agent in cardiovascular therapy.

Case Studies

Several case studies have highlighted the clinical applications of this compound:

- Case Study 1 : A cohort of patients with resistant hypertension was treated with this compound. Results indicated a significant decrease in blood pressure readings, with many patients achieving target levels within three months.

- Case Study 2 : In a randomized controlled trial involving elderly patients, this compound was effective in managing hypertension without significant adverse effects, demonstrating its safety profile alongside efficacy.

Side Effects and Safety Profile

While this compound is generally well-tolerated, some side effects have been reported, including:

- Fatigue

- Dizziness

- Gastrointestinal disturbances

Monitoring for these side effects is essential during treatment, especially in populations with comorbidities.

Eigenschaften

CAS-Nummer |

66264-77-5 |

|---|---|

Molekularformel |

C20H27NO4S |

Molekulargewicht |

377.5 g/mol |

IUPAC-Name |

4-[1-hydroxy-2-[4-(4-methoxyphenyl)butan-2-ylamino]ethyl]-2-methylsulfinylphenol |

InChI |

InChI=1S/C20H27NO4S/c1-14(4-5-15-6-9-17(25-2)10-7-15)21-13-19(23)16-8-11-18(22)20(12-16)26(3)24/h6-12,14,19,21-23H,4-5,13H2,1-3H3 |

InChI-Schlüssel |

PAQZZCOZHPGCFW-UHFFFAOYSA-N |

SMILES |

CC(CCC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)O)S(=O)C)O |

Kanonische SMILES |

CC(CCC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)O)S(=O)C)O |

Verwandte CAS-Nummern |

63251-39-8 (hydrochloride) |

Synonyme |

sulfinalol sulfinalol acetate sulfinalol acetate, (alphaR*(R*),3(R*))-isomer sulfinalol acetate, (alphaR*(R*),3(S*))-isomer sulfinalol acetate, (alphaR*(S*),3(R*))-isomer sulfinalol acetate, (alphaR*(S*),3(S*))-isomer sulfinalol hydrochloride sulfinalol hydrochloride, ((alphaR*(S*),3(S*))-(+))-isomer sulfinalol hydrochoride, ((alphaR*(R*),3(R*))-(+))-isomer sulfinalol hydrochoride, ((alphaR*(R*),3(R*))-(-))-isomer sulfinalol hydrochoride, ((alphaR*(R*),3(S*))-(-))-isomer sulfinalol hydrochoride, ((alphaR*(S*),3(R*))-(+))-isomer sulfinalol hydrochoride, ((alphaR*(S*),3(R*))-(-))-isomer sulfinalol hydrochoride, ((alphaR*(S*),3(S*))-(-))-isomer sulfinalol mesylate sulfinalol phosphate |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.